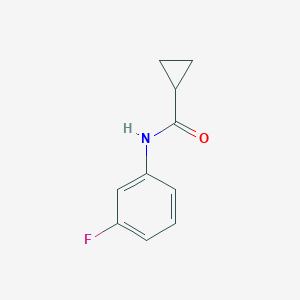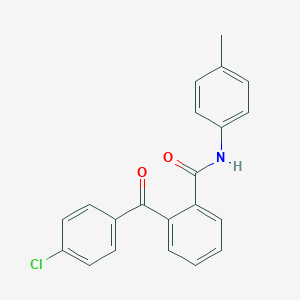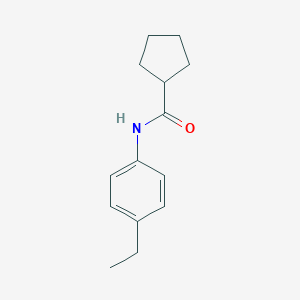![molecular formula C18H17NO6 B291554 Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
Dimethyl 5-[(phenoxyacetyl)amino]isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[(phenoxyacetyl)amino]isophthalate, commonly known as DPI, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells.
Wirkmechanismus
DPI inhibits the activity of NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) binding site of the enzyme. This prevents the transfer of electrons from NADPH to FAD, which is required for the production of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate. DPI is a competitive inhibitor of NADPH oxidase, meaning that it competes with NADPH for binding to the enzyme.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects. It has been used to study the role of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in inflammation, cancer, and cardiovascular diseases. DPI has been shown to reduce the production of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in cells, which can lead to a reduction in inflammation. It has also been shown to inhibit the growth of cancer cells by reducing the production of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate. In addition, DPI has been used to study the role of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in cardiovascular diseases such as hypertension and atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
DPI has several advantages for lab experiments. It is a potent inhibitor of NADPH oxidase, making it a useful tool for studying the role of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in various biological processes. DPI is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, DPI has some limitations as well. It is a small molecule inhibitor, meaning that it may not be specific to NADPH oxidase and may inhibit other enzymes as well. In addition, DPI may have off-target effects that could interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DPI. One area of research is the development of more specific inhibitors of NADPH oxidase. This could help to reduce the off-target effects of DPI and improve the specificity of inhibition. Another area of research is the use of DPI in combination with other inhibitors or drugs. This could help to enhance the efficacy of DPI and improve its therapeutic potential. Finally, further research is needed to fully understand the role of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in various biological processes and to determine the potential therapeutic applications of DPI in treating various diseases.
Synthesemethoden
The synthesis of DPI involves the reaction of 5-aminoisophthalic acid with phenoxyacetic acid chloride in the presence of dimethylformamide and triethylamine. The resulting product is then purified using column chromatography to obtain the final product, DPI. The chemical structure of DPI is shown below:
Wissenschaftliche Forschungsanwendungen
DPI has been extensively used in scientific research to study the role of NADPH oxidase in various biological processes. NADPH oxidase is an enzyme that is involved in the production of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate, which are important signaling molecules in cells. DPI inhibits the activity of NADPH oxidase, thereby reducing the production of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate. This has been used to study the role of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in various biological processes such as inflammation, cancer, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C18H17NO6 |
|---|---|
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
dimethyl 5-[(2-phenoxyacetyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-23-17(21)12-8-13(18(22)24-2)10-14(9-12)19-16(20)11-25-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
DLEFVDAXTUHWQU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







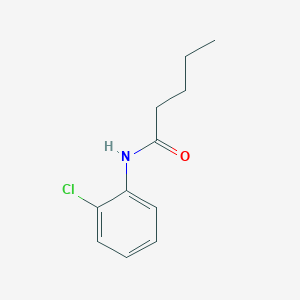
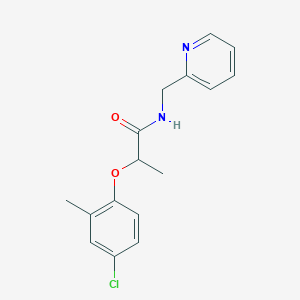


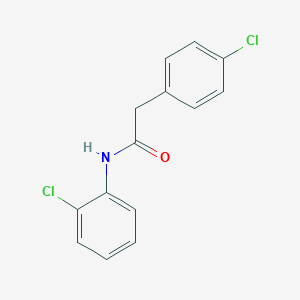
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
